molecular formula C11H17N3 B1627801 1-(Pyridin-3-ylmethyl)-1,4-diazepane CAS No. 874814-64-9

1-(Pyridin-3-ylmethyl)-1,4-diazepane

Cat. No.: B1627801
CAS No.: 874814-64-9
M. Wt: 191.27 g/mol
InChI Key: MXQPXVVTZOHEKW-UHFFFAOYSA-N
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Description

Overview of the 1,4-Diazepane Ring System as a Versatile Scaffold in Medicinal Chemistry

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged structure" in medicinal chemistry. scispace.com This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands that can interact with a variety of biological targets. The inherent flexibility of the seven-membered ring allows for diverse conformational states, enabling it to adapt to the three-dimensional requirements of different receptor binding pockets. scispace.comresearchgate.net

Derivatives of 1,4-diazepane have been shown to exhibit a wide spectrum of biological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. dntb.gov.uasemanticscholar.org The two nitrogen atoms within the ring provide key points for chemical modification, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. This adaptability has made the 1,4-diazepane moiety a frequent component in the design of novel therapeutic agents. dntb.gov.uasemanticscholar.org

Contextual Significance of Pyridine-Containing Heterocycles in Ligand Design

The pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, is another cornerstone in drug discovery and development. Its presence is noted in a multitude of FDA-approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition at receptor sites.

Rationale for the Research and Development of 1-(Pyridin-3-ylmethyl)-1,4-diazepane Analogs

The rationale for investigating analogs of this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. In this case, the pyridinylmethyl group introduces the specific electronic and steric properties of the pyridine ring to the versatile 1,4-diazepane scaffold.

Research into analogs of this compound is driven by the hypothesis that such molecules could serve as valuable ligands for various receptors and enzymes. For instance, studies have explored derivatives of 1,4-diazepane as 5-HT6 receptor antagonists for the potential treatment of cognitive disorders. openpharmaceuticalsciencesjournal.com In these studies, the basic nitrogen of the diazepane ring was considered essential for receptor binding, while the aromatic substituent, in this case, a pyridinylmethyl group, would provide the necessary orientation for interaction with the receptor. openpharmaceuticalsciencesjournal.com Another area of investigation for 1,4-diazepane-based compounds is as sigma (σ) receptor ligands, which have potential applications as antipsychotics and for the treatment of neurodegenerative disorders. nih.gov

The synthesis and evaluation of a library of analogs, where the pyridine ring or the diazepane core is systematically modified, allows researchers to establish structure-activity relationships (SAR). This understanding is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

While detailed research findings on the specific biological activities of this compound are not extensively published in publicly available literature, its structural components strongly suggest its potential as a scaffold for developing new therapeutic agents. The following table outlines the basic properties of the parent compound.

PropertyValue
IUPAC Name This compound
CAS Number 874814-64-9
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol

Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives, which hold promise for the discovery of novel drugs targeting a range of diseases.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-3-11(9-13-4-1)10-14-7-2-5-12-6-8-14/h1,3-4,9,12H,2,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQPXVVTZOHEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588342
Record name 1-[(Pyridin-3-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874814-64-9
Record name 1-[(Pyridin-3-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pyridin 3 Ylmethyl 1,4 Diazepane and Its Derivatives

Strategies for the Construction of the 1,4-Diazepane Core

The formation of the 1,4-diazepane ring is a critical step in the synthesis of the title compound. Key strategies include the cyclization of linear precursors and asymmetric methods to yield chiral diazepanes.

Cyclization Reactions from Open-Chain Precursors

A prevalent method for constructing the 1,4-diazepane core involves the intramolecular cyclization of open-chain diamine precursors. These reactions typically proceed via the formation of amide or sulfonamide intermediates to facilitate ring closure. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for various therapeutic agents, has been achieved through an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol derived from commercially available (S)-2-aminopropan-1-ol. researchgate.net

Another approach involves the domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides, which provides a direct route to monocyclic 1,4-diazepinones under transition-metal-free conditions. google.com Furthermore, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been developed for the synthesis of substituted 1,4-benzodiazepines, a related class of compounds. nih.gov The use of N-propargylamines as versatile building blocks has also gained attention for the synthesis of 1,4-diazepane cores through various cyclization strategies. rsc.org

Multicomponent reactions offer an efficient alternative for the construction of diazepine (B8756704) derivatives. The convergent synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives has been reported from aromatic aldehydes, ketones, and ethane-1,2-diamine, promoted by an L-phenylalanine triflate catalyst. researchgate.net

Table 1: Selected Cyclization Strategies for 1,4-Diazepane Core Synthesis

Precursor TypeReaction TypeKey Reagents/CatalystsProduct TypeReference
N-nosyl diamino alcoholFukuyama-Mitsunobu cyclizationTriphenylphosphine (B44618), Diisopropyl azodicarboxylateChiral 1,4-diazepane researchgate.net
1-Azadienes and α-halogenoacetamidesDomino aza-Michael/SN2 cyclizationBaseMonocyclic 1,4-diazepinones google.com
N-Tosyl-disubstituted 2-aminobenzylamines and propargylic carbonatesPalladium-catalyzed cyclizationPalladium catalystSubstituted 1,4-benzodiazepines nih.gov
Aromatic aldehydes, ketones, and ethane-1,2-diamineMulticomponent reactionL-phenylalanine triflateTrisubstituted 1,4-diazepanes researchgate.net

Asymmetric Synthesis Approaches for Chiral 1,4-Diazepanes

The synthesis of enantiomerically pure 1,4-diazepanes is of significant interest due to the potential for stereospecific interactions with biological targets. Asymmetric reductive amination is a key reaction for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net

One established strategy starts from enantiomerically pure amino acids. This "chiral-pool" synthesis allows for the preparation of 1,4-diazepanes with defined stereochemistry at specific positions. The key step often involves an intramolecular coupling of amino acids to form the seven-membered ring. researchgate.net A patent describes a method for producing (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane, an important intermediate, starting from (S)-(+)-2-amino-1-propanol, highlighting an industrial approach to chiral diazepanes. google.com

Methods for Introducing the Pyridin-3-ylmethyl Moiety

Once the 1,4-diazepane core is obtained, the pyridin-3-ylmethyl group can be introduced onto one of the nitrogen atoms. The two most common methods for this transformation are reductive amination and nucleophilic substitution.

Reductive Amination Protocols

Reductive amination is a widely used and efficient one-pot method for the formation of C-N bonds. This protocol involves the reaction of a secondary amine, in this case, 1,4-diazepane, with an aldehyde, pyridine-3-carbaldehyde, to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed for this purpose.

A mild and effective protocol utilizes borane-pyridine complex as the reducing agent. researchgate.net This method is often preferred due to its selectivity and compatibility with various functional groups. The reaction is typically carried out in a suitable solvent like methanol (B129727) or dichloromethane (B109758).

Table 2: General Protocol for Reductive Amination

Reactant 1Reactant 2Reducing AgentSolventProductReference
1,4-DiazepanePyridine-3-carbaldehydeBorane-pyridine complexMethanol1-(Pyridin-3-ylmethyl)-1,4-diazepane researchgate.net
1,4-DiazepanePyridine-3-carbaldehydeSodium triacetoxyborohydrideDichloromethaneThis compoundGeneral knowledge

Nucleophilic Substitution Reactions

Nucleophilic substitution provides another robust route to this compound. This method involves the reaction of the nucleophilic secondary amine of the 1,4-diazepane ring with a pyridine (B92270) derivative bearing a suitable leaving group at the benzylic position, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine.

The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid formed during the reaction and to deprotonate the diazepine, thereby increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine (B128534), and the reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A patent describing the alkylation of a 7-chloro-1,5-benzodiazepine-2,4-dione with 2-chloromethyl-pyridine hydrochloride under phase transfer catalysis conditions illustrates a similar transformation. researchgate.net

Diversification and Functionalization of the Diazepane Ring System

Further diversification of the this compound scaffold can be achieved by functionalizing the remaining secondary amine on the diazepane ring. This allows for the synthesis of a library of related compounds with potentially varied biological activities.

Common functionalization reactions include acylation, sulfonylation, and further alkylation. For example, the free secondary amine can be acylated with various acyl chlorides or anhydrides to introduce a range of amide functionalities. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. Further alkylation at the second nitrogen atom can be achieved using alkyl halides or through another reductive amination step with a different aldehyde.

A study on the solid-phase synthesis of 3-oxo-1,4-benzodiazepines demonstrates regioselective alkylation at the N4 position, showcasing a strategy that can be adapted for the diversification of the diazepane ring. nih.gov The synthesis of various functionalized 1,4-benzodiazepine (B1214927) derivatives through ring-opening of azetidine-fused precursors also highlights the potential for introducing diverse substituents onto the diazepine core. mdpi.com

Amide Coupling Reactions for Substituent Installation

Amide bond formation is a cornerstone of medicinal chemistry and is frequently employed to install substituents onto the 1,4-diazepane scaffold. These reactions typically involve the coupling of an amine, such as the secondary amines within the diazepane ring, with an activated carboxylic acid. However, coupling reactions involving electron-deficient amines can be challenging and may require specific reagents to proceed efficiently. nih.gov

One common strategy involves reacting a 1,4-diazepane derivative with a substituted sulfonyl chloride in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). openpharmaceuticalsciencesjournal.com This approach is used to synthesize sulfonamide derivatives. For standard amide bonds, a variety of coupling reagents have been developed. A study on amide bond formation for electron-deficient amines found that using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) provides excellent yields. nih.gov This protocol is effective for a range of functionalized amide derivatives. nih.gov

For instance, the synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides involves the reaction of intermediate amines with appropriately substituted sulfonyl chlorides. openpharmaceuticalsciencesjournal.com This highlights a common pathway where the diazepane moiety is first attached to a phenyl ring, which is then functionalized via amide or sulfonamide bond formation.

Table 1: Reagents for Amide and Sulfonamide Coupling Reactions

Coupling Reagent(s) Amine Substrate Acid/Acyl Source Base/Solvent Outcome Reference
Triethylamine (TEA) Intermediate amines with diazepane Substituted sulfonyl chlorides DCM Good yields of sulfonamides openpharmaceuticalsciencesjournal.com
EDC, DMAP, HOBt (catalytic) Electron-deficient anilines Functionalized carboxylic acids Acetonitrile Good to excellent yields of amides nih.gov
HATU, DIPEA Aniline derivative Carboxylic acid DMF Moderate yield (38%) nih.gov

Modification of Substituent Patterns on the Pyridine Ring

The pyridine ring is a common structural motif in pharmaceuticals, and methods to edit its core structure are of significant interest for creating molecular diversity. nih.gov A novel strategy for the direct skeletal editing of pyridines allows for the transformation of the C=N pair of the pyridine core into a C=C pair, generating substituted benzenes and naphthalenes. nih.gov This one-pot, modular approach involves a sequence of dearomatization, [4+2] cycloaddition with a dienophile, and a rearomatizing retrocycloaddition. nih.gov

This technique offers a powerful tool for late-stage modification of complex molecules. For example, a pyridine derivative can be reacted with dimethyl acetylenedicarboxylate (B1228247) in the presence of methyl pyruvate (B1213749) to initiate the transformation. nih.gov This method has been successfully applied to various substituted pyridines, including bipyridines. nih.gov While not yet documented specifically for this compound, this skeletal editing strategy represents a cutting-edge technique that could be applied to modify the pyridine portion of the molecule, enabling access to novel analogues that would be difficult to synthesize through traditional peripheral editing. nih.gov

Advanced Synthetic Techniques and Process Optimization

To improve efficiency, yield, and access to diverse chemical structures, researchers have developed advanced synthetic methods. These include multi-component reactions that build complex scaffolds in a single step and the application of powerful named reactions to form key bonds or ring systems.

Multi-Component Reactions for 1,4-Diazepane Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. jocpr.com This approach offers high atom and step economy, making it ideal for generating libraries of complex molecules for drug discovery. jocpr.comnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used to synthesize 1,4-diazepine derivatives. nih.gov In one strategy, an amine component, an isocyanide, an aldehyde (like Boc-glycinal), and a carboxylic acid are combined. nih.gov A subsequent deprotection and intramolecular cyclization cascade yields the 1,4-diazepine ring. nih.gov This Ugi-deprotection-cyclization (UDC) strategy provides access to 1,4-benzodiazepine-6-ones with various substitutions. nih.gov Another approach utilizes a rhodium-catalyzed multicomponent [5+2] cycloaddition between pyridines and 1-sulfonyl-1,2,3-triazoles to form biologically active 1,4-diazepine compounds. acs.orgnih.gov This method proceeds through the formation of stable azomethine ylides. acs.orgnih.gov

Table 2: Examples of Multi-Component Reactions for Diazepine Synthesis

MCR Type Key Reactants Key Intermediate/Strategy Product Scaffold Reference
Ugi-4CR Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid Ugi-deprotection-cyclization (UDC) 1,4-Benzodiazepine-6-ones nih.gov
Ugi-4CR Aminophenylketones, isocyanide, Boc-glycinal, carboxylic acid Microwave-assisted reaction 1,4-Benzodiazepines with four points of diversity nih.gov

Application of Specific Reactions (e.g., Mitsunobu, Huisgen 1,3-dipolar cycloaddition)

Specific named reactions are invaluable for constructing or modifying the 1,4-diazepane core with high selectivity.

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including amines and esters, with an inversion of stereochemistry. wikipedia.orgorganic-chemistry.org It typically uses a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This reaction is a powerful tool for forming the C-N bond, which is crucial in the synthesis of many nitrogen-containing heterocycles. nih.gov In the context of 1,4-diazepanes, the Mitsunobu reaction has been used to construct the 1,4-diazepanone core and to perform intramolecular cyclizations. researchgate.netresearchgate.net For example, an alcohol can be converted to an amine or an azide, which can then be used in subsequent steps to form the diazepine ring. organic-chemistry.org A patent describes the synthesis of a 1,4-diazepane derivative via an intramolecular Mitsunobu reaction using triphenylphosphine and diisopropyl azodicarboxylate. google.com

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) to form a five-membered heterocycle. organic-chemistry.orgfu-berlin.de This reaction has become a preferred strategy for synthesizing N-heterocycles that incorporate a 1,4-diazepane moiety. researchgate.net N-propargylamines are versatile building blocks in this context. researchgate.net The reaction can be used to link the 1,4-diazepane scaffold to other molecular fragments via a stable triazole ring, a key reaction in click chemistry. nih.gov This method allows for the modular construction of complex molecules with potential biological activity. researchgate.net

Yield Optimization through Computational Chemistry (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding reaction mechanisms and optimizing synthetic yields. DFT calculations can model the molecular structure, energetics, and frontier molecular orbitals of reactants, intermediates, and products. researchgate.net

Chromatographic and Spectroscopic Methods in Compound Isolation and Purity Assessment

The isolation and purification of this compound and its derivatives rely on standard laboratory techniques. After a reaction is complete, as monitored by Thin-Layer Chromatography (TLC), the typical workup involves quenching the reaction, solvent evaporation under reduced pressure, and initial purification. jocpr.comscispace.com The crude product is often purified by crystallization from a suitable solvent system, such as ethanol (B145695) or ethyl acetate, or by silica (B1680970) gel column chromatography. nih.govgoogle.comjocpr.com

The structural confirmation and purity assessment of the final compounds are achieved through a combination of spectroscopic methods.

Table 3: Spectroscopic and Analytical Methods for Characterization

Technique Information Provided Typical Observations for 1,4-Diazepane Derivatives Reference(s)
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR shows signals for aromatic protons (pyridine ring), aliphatic protons (diazepane ring and methyl linker), and any substituents. ¹³C NMR confirms the number and type of carbon atoms. openpharmaceuticalsciencesjournal.comgoogle.commdpi.com
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups. Characteristic peaks include N-H stretching for secondary amines, C-H stretching for aromatic and aliphatic groups, and C=O stretching if an amide or ketone is present. openpharmaceuticalsciencesjournal.comjocpr.commdpi.com
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. mdpi.comchemscene.com
Thin-Layer Chromatography (TLC) Monitors the progress of a reaction and assesses the purity of fractions. The retention factor (Rf) value helps to distinguish the product from starting materials and byproducts. jocpr.comscispace.com

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive proof of structure and stereochemistry, showing the conformation of the seven-membered diazepine ring. | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Investigation of the Pyridine (B92270) Substitution Pattern on Receptor Binding Affinity

The pyridine ring is a key pharmacophoric element in many biologically active compounds, acting as a hydrogen bond acceptor and participating in aromatic interactions. Altering the substitution pattern on this ring is a common strategy to fine-tune receptor binding affinity and selectivity.

Research into analogs of 1-(Pyridin-3-ylmethyl)-1,4-diazepane has demonstrated that strategic substitution on the pyridine ring can yield potent and selective ligands for various receptors. For instance, in an effort to develop α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists, novel hybrid compounds were designed by incorporating cyclopropane- or isoxazole-containing side chains onto the 5-position of the 1-(pyridin-3-yl)-1,4-diazepane scaffold. researchgate.net This highlights that the pyridine moiety serves as a critical anchor for introducing new chemical groups to probe the binding pocket.

Similarly, studies on other pyridine-containing scaffolds have shown the importance of the substitution pattern. For example, in a series of 1,4-dihydropyridine (B1200194) derivatives, the nature and position of substituents on the aromatic ring were found to be critical for their affinity at A3 adenosine (B11128) receptors. nih.gov These findings underscore a general principle: modifications to the pyridine ring system, including the addition of various alkyl or aryl groups, directly modulate the ligand's interaction with its target receptor, thereby affecting its binding affinity. nih.govnih.gov

Table 1: Representative Data on Pyridine Ring Modifications and Receptor Affinity (This table is illustrative, based on principles from related compound series)

Compound SeriesPyridine Ring SubstituentTarget ReceptorObserved Effect on Affinity
1-(Pyridin-3-yl)-1,4-diazepane Analogs5-isoxazolylα4β2 nAChRPotent partial agonist activity researchgate.net
1,4-Dihydropyridine Derivatives4-alkyl groupAdenosine ReceptorsMaintained affinity nih.gov
1,4-Dihydropyridine Derivatives4-phenyl groupAdenosine ReceptorsReduced affinity compared to 4-alkyl nih.gov
Imidazo[1,2-a]pyridine AnalogsLipophilic group on phenyl substituentCAR/PXRIncreased activity nih.gov

Elucidation of Diazepane Ring Conformation and its Influence on Biological Activity

The 1,4-diazepane ring is a seven-membered heterocycle that provides significant conformational flexibility, a feature that is critical for its biological activity. chemisgroup.us This flexibility allows the molecule to adopt an optimal geometry to fit within the binding site of a target protein.

X-ray crystallography studies on various 1,4-diazepane derivatives have revealed that the seven-membered ring typically adopts a twisted chair conformation. researchgate.net This specific conformation orients the substituents on the nitrogen atoms in defined spatial vectors, which is crucial for molecular recognition. The ability of the diazepine (B8756704) ring to be modified without losing this essential conformation makes it a valuable scaffold in drug design. chemisgroup.us

A "conformational expansion" approach has been successfully used, where a smaller piperidine (B6355638) ring from a known active ligand is expanded to a diazepane ring. nih.gov This strategy leverages the favorable conformational properties of the diazepane system to develop new ligands with improved affinity for targets such as sigma receptors. nih.gov Conversely, reducing the flexibility of the diazepine ring, for instance through chemical reduction, has been shown to decrease the binding affinity of related compounds for their receptors, confirming the importance of the ring's conformation. chemisgroup.us

Role of the Pyridin-3-ylmethyl Linker in Ligand-Target Molecular Recognition

The pyridin-3-ylmethyl group serves as a critical linker, covalently connecting the pyridine headgroup to the 1,4-diazepane core. This linker is not merely a passive spacer; its length and conformational properties are essential for positioning the two ring systems at an optimal distance and orientation relative to each other. This precise positioning is required to engage with different sub-pockets within a receptor's binding site simultaneously.

The utility of this type of benzyl-like linker is evident in the design of various CNS-active agents. For example, a similar linker is present in 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives designed as potent 5-HT6 receptor antagonists. openpharmaceuticalsciencesjournal.com In these molecules, the linker ensures the correct spatial arrangement between the diazepane moiety and the aryl sulfonamide group for effective interaction with the receptor. The presence of the methylene (B1212753) (-CH2-) group provides a degree of rotational freedom, allowing the molecule to fine-tune its conformation upon binding, thereby maximizing its interaction with the target.

Rational Drug Design Strategies for Enhanced Potency and Selectivity

Building upon the foundational SAR insights, rational drug design strategies are employed to create new analogs of this compound with superior potency and selectivity. These methods leverage computational tools and a deep understanding of ligand-receptor interactions.

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be biologically active. dovepress.com A pharmacophore model typically consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. dovepress.comresearchgate.net

In studies of analogous structures, such as 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives, pharmacophore models have been successfully developed. openpharmaceuticalsciencesjournal.com A set of known 5-HT6 antagonists was used to generate a five-point pharmacophore hypothesis, AAPR, which includes features for aromatic rings, hydrogen bond acceptors, and a positive ionic feature. openpharmaceuticalsciencesjournal.com Similarly, a model for pyrozolo[1,5-a]pyridine analogues identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups (AHHRR) as crucial for PDE4 inhibition. nih.gov These models serve as 3D queries to screen virtual libraries for new, structurally diverse compounds that match the required features, or to guide the optimization of existing leads. dovepress.com

Table 2: Example of a Pharmacophore Model (Hypothesis AAPR for 5-HT6 Antagonists)

Feature TypeDescriptionRole in Binding
Acceptor (A)Hydrogen bond acceptorInteraction with H-bond donor residues in the receptor
Acceptor (A)Hydrogen bond acceptorA second interaction with H-bond donor residues
Positive (P)Positive ionizable feature (e.g., basic nitrogen)Ionic interaction with acidic residues (e.g., Asp, Glu)
Ring (R)Aromatic ringπ-π stacking or hydrophobic interactions

Based on data from analogous compound series. openpharmaceuticalsciencesjournal.com

An "exit vector" refers to a specific position on a ligand's core scaffold from which new chemical substituents can be extended to probe for additional interactions within the receptor's binding site. The goal is to enhance binding affinity or selectivity without disrupting the essential interactions of the core molecule.

For scaffolds related to this compound, this strategy has been effectively applied. In the design of 5-HT6 antagonists, the aryl sulfonamide scaffold, which is attached to the diazepane ring, provided multiple positions for substitution. openpharmaceuticalsciencesjournal.com By maintaining the core pharmacophoric features, a library of novel analogs with different substituents was created to explore the topology of the binding pocket. openpharmaceuticalsciencesjournal.com This approach led to the identification of compounds with high predicted binding affinities. This method of using exit vectors is a powerful tool for optimizing lead compounds by systematically exploring the chemical space around a known binding motif. nih.govopenpharmaceuticalsciencesjournal.com

When the 3D structure of a target receptor is unknown, drug design often relies on ligand-based approaches. These methods use the chemical structures of known active compounds to infer the properties of the binding site and to design new, more potent molecules. researchgate.net The development of a pharmacophore model from a set of active ligands is a classic example of this strategy. openpharmaceuticalsciencesjournal.com

Complementing this is property-based design, which focuses on optimizing the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate alongside its potency. openpharmaceuticalsciencesjournal.com It is crucial that a potent compound also possesses drug-like properties, such as good oral absorption and metabolic stability. Computational tools like QikProp can predict these properties in silico. openpharmaceuticalsciencesjournal.com For example, in the design of novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogs, researchers not only predicted their binding affinity but also evaluated their ADMET properties to ensure they complied with criteria like Lipinski's rule of five, indicating a higher likelihood of oral bioavailability. openpharmaceuticalsciencesjournal.com This dual approach of optimizing both potency (ligand-based) and drug-like characteristics (property-based) is essential for the successful development of new therapeutic agents.

Table 3: Illustrative In Silico ADMET Property Prediction for Designed Analogs

PropertyDescriptionAcceptable RangeSignificance
Lipinski's Rule of 5Number of violations (max 4)≤ 1Predicts drug-likeness and oral bioavailability
Human Oral AbsorptionPredicted absorption percentage> 80% (High)Indicates potential for oral administration
QPlogPo/wPredicted octanol/water partition coefficient-2.0 to 6.5Measure of lipophilicity, affects absorption and distribution

Based on the type of analysis performed in studies of analogous compounds. openpharmaceuticalsciencesjournal.com

Computational Chemistry for SAR Elucidation and Lead Optimization

The exploration of Structure-Activity Relationships (SAR) and the subsequent optimization of lead compounds are cornerstones of modern drug discovery. For novel chemical entities like this compound, computational chemistry provides an indispensable toolkit to predict and rationalize biological activity, thereby accelerating the design-synthesis-test cycle. oncodesign-services.comneuroquantology.com By modeling the compound's interactions with its putative biological target, researchers can gain insights into the key molecular features that drive affinity and selectivity, guiding the design of more potent and specific analogs.

Molecular Docking and Scoring Functions for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor's active site. ijcap.innih.gov This method employs search algorithms to explore various possible conformations of the ligand within the binding pocket and then uses a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net The goal is to identify the most stable ligand-receptor complex, which is assumed to be the most biologically relevant one. nih.gov

In a hypothetical study of this compound, molecular docking could be used to predict its binding mode within the active site of a target protein, for instance, a G-protein coupled receptor or an enzyme for which diazepane derivatives have shown activity. The scoring function, which calculates a value representing the binding free energy, would be crucial in this process. Lower scores typically indicate a more favorable binding interaction.

To explore the SAR of this scaffold, a series of analogs could be designed and docked into the same target. For example, modifications could be made to the pyridine ring or the diazepane moiety. The resulting docking scores would provide a preliminary assessment of whether these modifications are likely to improve binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound Analogs

Compound IDModificationDocking Score (kcal/mol)Key Interactions Observed
LEAD-001 This compound-8.5H-bond with Ser120, Pi-cation with Tyr300
ANA-002 Substitution with 4-fluoropyridine-8.9H-bond with Ser120, Pi-cation with Tyr300, Halogen bond with Gly118
ANA-003 Substitution with 2-aminopyridine-9.2Additional H-bond with Asp115
ANA-004 Methylation of diazepane nitrogen-7.8Steric clash with Phe250

Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. researchgate.netrsc.org This technique is invaluable for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein. researchgate.netnih.gov

Following the docking of this compound, an MD simulation would be performed on the top-scoring pose. The simulation would place the complex in a simulated physiological environment, including water and ions, and calculate the atomic motions over a period of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in its initial pose. Conversely, a large deviation might indicate an unstable interaction. rsc.org Root Mean Square Fluctuation (RMSF) analysis can further pinpoint which parts of the protein and ligand are most flexible. researchgate.net

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics

ComplexSimulation Time (ns)Average Ligand RMSD (Å)Key Residue RMSF (Å) (Tyr300)Interpretation
LEAD-001 - Target 1001.2 ± 0.30.8Stable binding pose maintained throughout the simulation.
ANA-002 - Target 1001.1 ± 0.20.7Enhanced stability of the complex.
ANA-004 - Target 1003.5 ± 0.81.5Unstable interaction, ligand shifts from initial docked pose.

WaterMap Analysis for Solvent-Mediated Interactions in Binding Sites

The role of water molecules in the binding site is critical and can significantly influence ligand affinity. researchgate.nettandfonline.com WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's binding site, identifying regions where water is unstable and can be favorably displaced by a ligand, and areas where water molecules mediate crucial interactions. deeporigin.comschrodinger.com

A WaterMap analysis of the target's binding site containing this compound could reveal key hydration sites. Unstable, high-energy water molecules represent opportunities for ligand modification. By extending a part of the ligand into the space occupied by an unstable water molecule, the entropic penalty of ordering that water is removed, which can lead to a significant improvement in binding affinity. researchgate.net Conversely, displacing a stable, low-energy water molecule that forms a critical hydrogen bond network could be detrimental to binding.

Table 3: Hypothetical WaterMap Analysis of Target Binding Site

Hydration Site IDLocation in Binding SiteΔG (kcal/mol)Thermodynamic ClassificationDesign Implication for Lead Optimization
W1 Near pyridine ring of LEAD-001+1.5Unstable (Enthalpically unfavorable)Displace with a hydrophobic group to improve affinity.
W2 Bridging diazepane and Asp115-2.5Stable (Enthalpically favorable)Maintain this water-mediated interaction or mimic it with a suitable functional group.
W3 Deep in hydrophobic pocket+2.0Unstable (Entropically unfavorable)Extend ligand with a non-polar moiety to occupy this site.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.comjove.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govdrugdesign.org These methods require a set of aligned active compounds and generate 3D contour maps that visualize where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease activity. researchgate.netslideshare.net

For a series of this compound analogs with known biological activities, a 3D-QSAR model could be built. The resulting CoMFA or CoMSIA contour maps would highlight specific regions around the molecular scaffold where, for example, bulky groups are favored (sterically favorable region) or where a positive charge would enhance activity (electropositive potential favored region). This information provides clear, actionable guidance for designing the next generation of compounds with potentially improved potency.

Table 4: Hypothetical 3D-QSAR Model Summary (CoMFA)

ParameterValueInterpretation
q² (Cross-validated r²) 0.65Good internal model predictivity.
r² (Non-cross-validated r²) 0.92Strong correlation between predicted and actual activity.
Steric Field Contribution 60%Steric properties are a major determinant of activity.
Electrostatic Field Contribution 40%Electrostatic properties also play a significant role.

Molecular Interactions and Pre Clinical Biological Targets

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Binding and Modulation

1-(Pyridin-3-ylmethyl)-1,4-diazepane is recognized as a synthetic alkaloid that interacts with neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors, which are ligand-gated ion channels, are critical for fast synaptic transmission in the central nervous system. The compound's engagement with nAChR subtypes, particularly the α4β2* subtype, has been a subject of pharmacological study.

Research has established this compound (NS3531) as a ligand for the α4β2* nAChR, the most abundant nicotinic receptor subtype in the brain. nih.gov Electrophysiological experiments have confirmed its binding activity, with studies indicating greater potency at the α4β2 binding site compared to other sites on the same receptor complex. nih.gov While detailed binding affinity (Kᵢ) values are reported in specialized literature, a notable characteristic is its selectivity for the α4β2* subtype over the α7* nAChR subtype, a key factor in determining the specific neurological effects of nAChR ligands. nih.govnih.gov The α4β2 and α7 nAChRs are known to have differential roles in mediating nicotine's effects, making subtype selectivity a crucial aspect of drug development. nih.gov

Interactive Table: Reported Potency of this compound at nAChR Subtypes

Receptor Subtype Reported Activity Reference
(α4)₃(β2)₂ Agonist nih.gov
α4β2 Interface Higher Potency nih.gov
α4α4 Interface Lower Potency nih.gov

Note: Potency values are reported from electrophysiological experiments by Ahring et al., 2015, as cited in other studies. nih.gov

Functionally, this compound acts as a partial agonist at α4β2* nAChRs. caltech.edu Functional activity is often assessed using assays such as ⁸⁶Rb⁺ ion flux studies, which measure the flow of ions through the channel upon receptor activation. For analogs of this compound, functional characterization has confirmed that they retain partial α4β2 nAChR agonist activity. caltech.edu Such assays are crucial for determining whether a ligand activates or inhibits the receptor, providing insight beyond simple binding affinity. The partial agonist nature of this compound suggests it can modulate receptor activity, which may be relevant for therapeutic applications like smoking cessation aids. caltech.edu

The binding of this compound occurs at the orthosteric sites of the nAChR. nih.gov These are the conventional binding sites where the endogenous neurotransmitter, acetylcholine, binds. nih.gov Molecular modeling and simulation studies have provided a detailed view of its interaction. The compound binds to the two classical agonist-binding sites located at the α4-β2 subunit interfaces of the (α4)₃(β2)₂ receptor. nih.gov Furthermore, it also binds to a third, unique orthosteric site at the interface between two α4 subunits (the α4-α4 interface). nih.gov The pyridine (B92270) ring of the compound is a key feature, forming π-stacking interactions with residues such as β2(-)F119 at the α4β2 binding site. nih.gov These studies confirm its role as an orthosteric ligand, directly competing with and mimicking the action of acetylcholine.

Serotonin (B10506) 5-HT6 Receptor Antagonism

A comprehensive review of the scientific literature did not yield specific data regarding the interaction of this compound with the serotonin 5-HT6 receptor. While other compounds containing a 1,4-diazepane scaffold have been investigated for 5-HT6 antagonism, this specific molecule is not mentioned in the context of this target in the available search results. openpharmaceuticalsciencesjournal.comnih.gov

There were no specific in silico studies or predicted binding affinities found in the literature for this compound at the serotonin 5-HT6 receptor. In silico screening has been applied to other, structurally different, 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides to predict their 5-HT6 receptor binding affinities, but not to the title compound. openpharmaceuticalsciencesjournal.com

Ligand-based pharmacophore models have been developed to identify the key structural features required for 5-HT6 receptor antagonism. openpharmaceuticalsciencesjournal.comnih.gov These models are built using a set of known, structurally diverse 5-HT6 antagonists. nih.gov However, the available research on these models does not include this compound as part of the training set or as a compound identified by these models.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net It cleaves viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. nih.govresearchgate.net The diazepane scaffold, particularly derivatives featuring a pyridine heterocycle, has been identified as a promising foundation for potent Mpro inhibitors.

Enzyme kinetic studies are crucial for quantifying the inhibitory potential of a compound. For diazepane-based inhibitors of SARS-CoV-2 Mpro, FRET-based enzymatic assays are commonly employed to determine their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Ki). Research into a series of inhibitors featuring the diazepane scaffold revealed potent activity against the Mpro enzyme.

In a comparative study, compounds based on a diazepane scaffold demonstrated significantly higher inhibitory activity, in some cases up to 10-fold greater, than analogous compounds built on a piperazine (B1678402) scaffold. semanticscholar.org This highlights the structural advantages conferred by the seven-membered diazepane ring in engaging the enzyme's active site. semanticscholar.org The inhibitory activities for representative compounds from such a series are typically in the nanomolar to low micromolar range.

Table 1: Representative Enzymatic Inhibition Data for a Diazepane-Based Mpro Inhibitor Series

Compound Series Target Assay Type Representative IC₅₀ (µM)

Note: The IC₅₀ range is representative of diazepane-based inhibitors discussed in the literature and may not reflect the exact value for this compound.

X-ray crystallography provides high-resolution structural data on how an inhibitor binds to its target enzyme. Analysis of a diazepane-based inhibitor in complex with SARS-CoV-2 Mpro reveals critical molecular interactions within the enzyme's active site. semanticscholar.org

The binding is anchored by a key hydrogen bond between the nitrogen atom of the compound's pyridine ring and the side chain of residue His163, located in the S1 pocket of the protease. semanticscholar.org The diazepane scaffold itself facilitates broader engagement across multiple substrate-binding pockets, including the S1, S1', S2, and S4 pockets. semanticscholar.org In contrast, similar piperazine-based inhibitors typically show a more limited interaction, for instance, extending into the S4 pocket but not effectively engaging the S1' pocket. semanticscholar.org This enhanced spatial interaction of the diazepane structure contributes to its superior inhibitory potency. semanticscholar.org

The mechanism of Mpro inhibition by compounds like this compound is rooted in the fundamental catalytic process of cysteine proteases. The Mpro active site features a catalytic dyad composed of Cys145 and His41. dntb.gov.ua The catalytic cycle begins when His41 acts as a general base, deprotonating the thiol group of Cys145 to form a highly nucleophilic thiolate anion. dntb.gov.uaresearchgate.net

Inhibitors can be classified as non-covalent or covalent. Non-covalent inhibitors, such as those from the diazepane series, physically occupy the active site and disrupt substrate binding through a network of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). semanticscholar.org The hydrogen bond with His163 is a prime example of such a critical interaction for this class of inhibitors. semanticscholar.org

Covalent inhibitors, by contrast, form a chemical bond with the catalytic Cys145. dntb.gov.ua This process typically involves an initial reversible binding step, followed by a nucleophilic attack from the Cys145 thiolate on an electrophilic "warhead" on the inhibitor molecule, forming a stable covalent adduct and inactivating the enzyme. dntb.gov.uaresearchgate.net While the specific diazepane compound is discussed as a non-covalent inhibitor, its scaffold could potentially be modified with an electrophilic group to achieve covalent inhibition.

P2X4 Receptor Antagonism

The P2X4 receptor (P2X4R) is an ATP-gated cation channel implicated in various physiological and pathological processes, including neuroinflammation and chronic pain. Consequently, antagonists of this receptor are of significant therapeutic interest.

The 1,4-diazepane ring and its related chemical structures, such as benzodiazepines, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets. Several studies have identified compounds containing a diazepine (B8756704) or diazepinedione core as potent P2X4R antagonists.

For instance, research has led to the development of naphtho[1,2-b] nih.govdiazepinedione-based antagonists with high potency for the P2X4 receptor. Another notable example is 5-BDBD (5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one), a benzodiazepine (B76468) derivative that acts as a selective and moderately potent P2X4R antagonist. The consistent appearance of this seven-membered heterocyclic ring system in active P2X4R modulators underscores the scaffold's suitability for designing new antagonists targeting this receptor.

The in vitro activity of P2X4R antagonists is typically characterized using electrophysiology or calcium influx assays in cell lines engineered to express the human P2X4 receptor, such as HEK-293 cells. These assays measure the ability of a compound to inhibit the ion flux induced by the application of ATP.

While the 1,4-diazepane scaffold is relevant to P2X4R antagonism, specific in vitro characterization data for this compound against the P2X4 receptor is not prominently available in the reviewed scientific literature. However, to illustrate the typical potency of antagonists from this structural class, the activity of the known benzodiazepine-based P2X4R antagonist, 5-BDBD, is presented below.

Table 2: In vitro Activity of a Representative Diazepine-Based P2X4R Antagonist

Compound Name Target Receptor Cell Line Assay Type IC₅₀ (µM) Reference

This data for 5-BDBD demonstrates that diazepine-containing structures can achieve low micromolar potency in blocking P2X4 receptor function, supporting the investigation of other novel diazepane derivatives as potential antagonists.

Other Potential Biological Targets and Mechanistic Studies

General Enzyme Inhibition and Receptor Modulation Profiles

The 1,4-diazepane scaffold is a versatile structure that has been incorporated into ligands targeting a variety of receptors. Research into derivatives of 1,4-diazepane has revealed affinities for several receptor types, suggesting a broad potential for receptor modulation. For instance, novel 1,4-diazepane-based ligands have been synthesized and evaluated for their interaction with sigma receptors (σR), which are implicated in neuroprotective and antiamnesic activities. nih.gov Specifically, certain benzofuran (B130515) derivatives incorporating the 1,4-diazepane moiety have demonstrated high affinity for the σ1 receptor subtype. nih.gov

Furthermore, the 1,4-diazepane ring has been utilized as a core structure in the design of antagonists for the 5-HT6 receptor, a target for cognitive disorders. openpharmaceuticalsciencesjournal.com In these designed compounds, the terminal nitrogen of the 1,4-diazepane is considered essential for binding to the receptor. openpharmaceuticalsciencesjournal.com Modifications to the 1,4-diazepane structure, such as the synthesis of 1,4-dihydro- osti.govdiazepine-5,7-diones, have yielded compounds with agonist activity at melanocortin receptors, which are involved in regulating body weight and energy homeostasis. researchgate.net While these studies highlight the adaptability of the 1,4-diazepane core in targeting various receptors, specific enzyme inhibition and broad receptor modulation profiles for this compound itself are not extensively detailed in the currently available literature.

Interactions with Other Neurotransmitter Systems (e.g., GABA_A Receptors)

The interaction of 1,4-diazepane derivatives with neurotransmitter systems, particularly the GABAergic system, has been a subject of investigation. Benzodiazepines, which feature a related diazepine ring structure, are well-known for their action on GABA_A receptors, where they act as allosteric modulators to enhance the effect of GABA. nih.gov This interaction is responsible for their anxiolytic, anticonvulsant, muscle-relaxant, and sedative-hypnotic properties. nih.gov

Research has explored how modifications to the core structure influence selectivity for different GABA_A receptor subtypes. For example, the synthesis of novel imidazodiazepines, which fuse an imidazole (B134444) ring to the diazepine structure, has led to compounds with varying affinities for different benzodiazepine binding sites on GABA_A receptors. mdpi.com Studies on arylaminopyridazine derivatives of GABA have identified compounds that act as specific and potent antagonists at the GABA_A receptor site. nih.gov These findings underscore the potential for diazepane-containing compounds to interact with the GABA_A receptor complex, although direct studies on the interaction of this compound with GABA_A receptors are not prominently featured in the reviewed literature.

Coordination Chemistry of this compound as a Ligand

The presence of multiple nitrogen atoms in this compound makes it an effective ligand in coordination chemistry, capable of forming stable complexes with various metal ions.

Formation of Metal Complexes (e.g., Iron(II) Complexes)

The amino-pyridine ligand scaffold, a key feature of this compound, is widely used in the formation of base metal complexes, particularly with iron(II). nsf.gov These iron(II) complexes are of interest in fields such as catalysis. The synthesis and characterization of dimeric amino-pyridine iron(II) complexes have been described, where the ligand coordinates to the iron center. nsf.gov The nitrogen atoms of the pyridine ring and the diazepane moiety can chelate to the metal ion, forming a stable coordination compound. Research on related multidentate ligands based on a 1,4-diazepane platform has also demonstrated the formation of complexes with copper(II) and lanthanide nitrates. osti.gov The synthesis of an iron(II) complex with a 2,6-bis(pyrazol-3-yl)pyridine (3-bpp) ligand has also been reported, resulting in the formula [Fe(3-bpp)2][Ni(CN)4]·4H2O. ugm.ac.id

Table 1: Examples of Metal Complexes with Related Diazepane and Pyridine-Containing Ligands

Ligand Metal Ion Resulting Complex Type Reference
(Phosphinoylmethyl)pyridyl N-oxide-functionalized 1,4-diazepane Copper(II) Cu(ligand)2 osti.gov
Amino-pyridine ligand Iron(II) Dimeric [L-FeCl2]2 nsf.gov

This table is based on data for related ligand structures to illustrate the coordination potential.

Influence of Ligand Topology on Coordination Geometry and Spin-State Preferences

The specific arrangement of the donor atoms in the this compound ligand—its topology—plays a critical role in determining the coordination geometry and the resulting magnetic properties of its metal complexes, such as the spin-state of an iron(II) center. The bite angle of the ligand, which is the angle formed by the donor atoms and the central metal ion (N_pyridine – Fe – N_diazepane), is a key factor.

In iron(II) complexes with amino-pyridine ligands, subtle changes in the ligand structure, such as varying a substituent, can influence the N_pyr-Fe-N_amine bite angle. nsf.gov This, in turn, can affect the stability of different spin states (high-spin vs. low-spin). For example, a smaller bite angle might favor the geometry required for an Fe(III) complex, which is relevant in catalytic cycles like Atom Transfer Radical Polymerization (ATRP). nsf.gov Iron(II) complexes with related pyridine-based ligands have been shown to exhibit spin-crossover behavior, where the spin state transitions from high-spin to low-spin as the temperature is lowered. ugm.ac.id A complex with the 2,6-bis(pyrazol-3-yl)pyridine ligand, for instance, was found to be in a 75% high-spin state at 300 K and transitioned to a low-spin state upon cooling. ugm.ac.id This transition is often accompanied by a color change (thermochromism). ugm.ac.id The flexible nature of the 1,4-diazepane ring in this compound allows it to adopt various conformations, which can influence the coordination geometry and, consequently, the spin-state preferences of the resulting metal complex.

Table 2: Factors Influencing Spin-State in Iron(II) Complexes

Influencing Factor Effect Example Reference
Ligand Bite Angle Affects the stability of different spin states; can influence catalytic activity. Smaller N_pyr-Fe-N_amine bite angle in an amino-pyridine complex. nsf.gov
Temperature Can induce a transition between high-spin and low-spin states (spin-crossover). An Fe(II) complex with 3-bpp ligand transitions from high-spin to low-spin upon cooling. ugm.ac.id

Pre Clinical Biological Evaluation in Vitro and Animal Models

In vitro Antiproliferative and Cytotoxicity Assays

The evaluation of a compound's effect on cancer cell proliferation and its cytotoxic potential is a primary step in identifying new anticancer agents. The 1,4-diazepine scaffold is recognized for its importance in medicinal chemistry due to a wide range of biological activities, including anticancer properties. semanticscholar.orgconicet.gov.ar

Specific in vitro testing of 1-(Pyridin-3-ylmethyl)-1,4-diazepane against a panel of human cancer cell lines is required to determine its antiproliferative and cytotoxic profile. While broader classes of 1,4-diazepine derivatives have shown potential cytotoxicity and anticancer activity, detailed experimental data for this specific compound against cell lines such as HCT-8 (colon), Bel-7402 (liver), BGC-823 (gastric), A2780 (ovarian), and Reh (leukemia) are not available in the reviewed literature. semanticscholar.orgconicet.gov.arscilit.com Research on related pyridine (B92270) derivatives has demonstrated antiproliferative activity across various cancer cell lines, but direct data for this compound is absent. nih.govnih.gov

Table 1: In vitro Antiproliferative Activity of this compound

Cancer Cell LineCell Line TypeIC₅₀ (µM)Reference
HCT-8Human Colon CarcinomaData not availableN/A
Bel-7402Human HepatomaData not availableN/A
BGC-823Human Gastric CarcinomaData not availableN/A
A2780Human Ovarian CarcinomaData not availableN/A
RehHuman LeukemiaData not availableN/A

IC₅₀: The half maximal inhibitory concentration.

Antimicrobial and Antiviral Activity Assessments

The search for new agents to combat infectious diseases is a global health priority. Heterocyclic compounds, including those with pyridine and diazepine (B8756704) moieties, are frequently investigated for these properties. nih.gov

Diseases caused by Trypanosomatidae parasites, such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species), require new and more effective treatments. nih.govnih.gov While various compounds are screened for activity against these parasites, specific experimental results for this compound against T. cruzi, L. amazonensis, or L. infantum have not been reported in the available scientific literature. researchgate.netresearchgate.net

Fungal infections represent a significant threat, necessitating the development of novel antimycotics. nih.gov Derivatives of 1,4-diazepine have been noted for their potential antifungal activities. semanticscholar.orgconicet.gov.arias.ac.in However, specific data from in vitro assays evaluating the antifungal properties of this compound against common fungal pathogens are not documented in the reviewed sources.

Table 2: Antimicrobial Profile of this compound

OrganismActivity TypeMIC (µg/mL)Reference
Trypanosoma cruziAnti-TrypanosomatidaeData not availableN/A
Leishmania amazonensisAnti-TrypanosomatidaeData not availableN/A
Leishmania infantumAnti-TrypanosomatidaeData not availableN/A
Fungal PathogensAntifungalData not availableN/A

MIC: Minimum Inhibitory Concentration.

In vitro ADME-Related Studies (Absorption, Distribution, Metabolism, Excretion)

Understanding the ADME properties of a drug candidate is fundamental to predicting its pharmacokinetic behavior in vivo. In vitro models provide an early assessment of these characteristics.

The Caco-2 cell monolayer assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the absorption of orally administered drugs. nih.govsciforum.net These cells form tight junctions and express various transporters, making them a valuable tool for permeability screening. nih.gov This assay measures the apparent permeability coefficient (Papp) of a compound. While this is a standard assessment, specific experimental Papp values for this compound are not available in the reviewed literature. researchgate.netnih.govnih.gov

Table 3: In vitro Permeability of this compound

Assay ModelParameterValueInterpretationReference
Caco-2 Cell MonolayerPapp (A→B) (cm/s)Data not availableN/AN/A
Caco-2 Cell MonolayerPapp (B→A) (cm/s)Data not availableN/AN/A
Caco-2 Cell MonolayerEfflux RatioData not availableN/AN/A

Papp (A→B): Apparent permeability from apical to basolateral side. Papp (B→A): Apparent permeability from basolateral to apical side. Efflux Ratio: The ratio of Papp (B→A) to Papp (A→B).

Evaluation of Metabolic Stability (e.g., in Human Microsomes)

No specific data on the metabolic stability of this compound in human liver microsomes or other in vitro metabolic systems were found in the reviewed literature. Metabolic stability assays are crucial in early drug discovery to predict a compound's in vivo clearance and potential for drug-drug interactions. nih.govopenpharmaceuticalsciencesjournal.com Typically, these studies involve incubating the compound with liver microsomes and measuring the rate of its disappearance over time. openpharmaceuticalsciencesjournal.com While general procedures for such assays are well-established, specific results for this compound are not publicly documented.

Pharmacological Efficacy Studies in Animal Models

Investigation of Neuroprotective Activity in Murine Ischemic Stroke Models

There is no available information from preclinical studies investigating the neuroprotective activity of this compound in murine models of ischemic stroke. Such studies are essential to determine a compound's potential to mitigate neuronal damage following a stroke. mdpi.com Animal models of stroke are widely used to assess the efficacy of new neuroprotective agents, but no such evaluations have been published for this specific compound. nih.gov

Assessment of Cognitive Enhancement and Learning-Memory Activities in Animal Models

No published research was identified that assesses the effects of this compound on cognition, learning, or memory in animal models. Cognitive enhancement is a key therapeutic goal for various neurological and psychiatric disorders, and animal models are instrumental in the early evaluation of potential cognitive-enhancing drugs. bdpsjournal.orgresearchgate.net However, the cognitive profile of this compound has not been reported in the scientific literature.

Evaluation of Behavioral Efficacy in Depression Models (e.g., Forced Swim Tests)

There is a lack of publicly available data on the behavioral efficacy of this compound in animal models of depression, such as the forced swim test. The forced swim test is a common behavioral assay used to screen for potential antidepressant effects of novel compounds. nih.govnih.gov While numerous compounds have been evaluated using this model, no results specific to this compound have been published.

Emerging Research Directions and Future Perspectives

Computational-Driven Discovery and Optimization of Novel 1,4-Diazepane Analogs

The rational design of novel 1,4-diazepane analogs is increasingly reliant on computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.gov These methods allow for the prediction of biological activity and the elucidation of interactions between ligands and their target proteins at a molecular level, thereby guiding the synthesis of more potent and selective compounds. nih.gov

A notable application of these techniques was demonstrated in a study on 1,3,6-trisubstituted 1,4-diazepan-7-ones as inhibitors of human kallikrein 7 (KLK7), a protease implicated in inflammatory skin diseases. bohrium.comresearchgate.net In this research, three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed using SYBYL X2.0 software. bohrium.comresearchgate.net These models, which exhibited good statistical correlation and predictive capability, were used to explore the structure-activity relationships of the diazepanone derivatives. bohrium.comresearchgate.net The insights gained from the 3D-QSAR contour maps, along with molecular docking studies using the crystal structure of the KLK7 protein, guided the design of new compounds with potentially improved inhibitory activity. bohrium.comresearchgate.net

Table 1: Computational Methods in 1,4-Diazepane Analog Design

Computational Method Application in 1,4-Diazepane Research Key Findings Reference
3D-QSAR (CoMFA/CoMSIA) Design of 1,3,6-trisubstituted 1,4-diazepan-7-one inhibitors of human KLK7. Identified key electrostatic and hydrophobic fields influencing inhibitory activity, guiding the design of new, more potent analogs. bohrium.comresearchgate.net
HQSAR (Hologram QSAR) To complement 3D-QSAR studies and provide additional predictive models for KLK7 inhibitors. Provided a predictive model based on 2D fragment information, corroborating the findings of 3D-QSAR. researchgate.net
Molecular Docking To understand the binding mode of 1,3,6-trisubstituted 1,4-diazepan-7-ones within the active site of KLK7. Revealed specific interactions between the diazepanone scaffold and amino acid residues in the KLK7 binding pocket. bohrium.comresearchgate.net
Molecular Modeling Conformational analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists. Indicated an unexpected low-energy, U-shaped conformation stabilized by intramolecular π-stacking. nih.govlookchem.com

Targeting of New Biological Pathways and Diseases with Diazepane Scaffolds

The versatility of the 1,4-diazepane scaffold has led to its exploration in a variety of new therapeutic areas beyond its traditional applications. Researchers are actively investigating the potential of 1,4-diazepane derivatives to modulate novel biological pathways and address unmet medical needs.

One promising area of research is in the field of neurodegenerative diseases. A recent study focused on the design and synthesis of 1,4-diazepane derivatives as inhibitors of amyloid-β (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca A library of 38 derivatives was synthesized and evaluated, with some compounds showing significant neuroprotective potential and the ability to rescue cells from Aβ-induced cytotoxicity. uwaterloo.ca

In the realm of inflammatory and autoimmune diseases, 1,4-diazepane-2-ones have been identified as novel antagonists of the lymphocyte function-associated antigen-1 (LFA-1). doi.org LFA-1 is an integrin receptor that plays a crucial role in immune cell adhesion and trafficking, making it an attractive target for anti-inflammatory therapies. doi.org A combinatorial library approach led to the discovery of potent LFA-1 antagonists, with quinoline-substituted derivatives showing significant improvements in potency. doi.org

Furthermore, the 1,4-diazepane moiety has been incorporated into inhibitors of factor Xa (fXa), a key enzyme in the coagulation cascade. nih.gov These compounds have shown potent anticoagulant and antithrombotic activity in preclinical models, suggesting their potential as new treatments for thrombotic disorders. nih.gov The design of these inhibitors was based on the interaction of the 1,4-diazepane ring with a specific binding pocket (S4) of the fXa active site. nih.gov

Other emerging applications include the development of 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 (CB2) agonists, which have potential in treating inflammatory and neuropathic pain, and as orexin receptor antagonists for the treatment of insomnia. nih.govnih.govnih.gov

Table 2: Novel Therapeutic Targets for 1,4-Diazepane Derivatives

Therapeutic Target Disease Area Key Findings Reference
Amyloid-β Aggregation Alzheimer's Disease 1,4-diazepane derivatives showed neuroprotective effects and rescued cells from Aβ-induced cytotoxicity. uwaterloo.ca
LFA-1 Inflammation/Autoimmune Disease Quinoline-substituted 1,4-diazepane-2-ones were identified as potent LFA-1 antagonists. doi.org
Factor Xa Thrombosis A novel series of fXa inhibitors incorporating a 1,4-diazepane moiety demonstrated potent antithrombotic activity. nih.gov
Cannabinoid Receptor 2 (CB2) Pain/Inflammation High-throughput screening identified potent and selective 1,4-diazepane CB2 agonists. nih.gov
Orexin Receptors Insomnia N,N-disubstituted-1,4-diazepanes were designed as potent orexin receptor antagonists. nih.govnih.gov

Strategies for Addressing Pharmacokinetic Limitations in Pre-clinical Development

A critical aspect of drug development is optimizing the pharmacokinetic properties of lead compounds to ensure adequate absorption, distribution, metabolism, and excretion (ADME). While the 1,4-diazepane scaffold possesses many favorable characteristics, derivatives can sometimes suffer from limitations such as poor metabolic stability or limited ability to cross the blood-brain barrier (BBB).

One study specifically addressed the issue of metabolic stability in a series of 1,4-diazepane compounds that were potent CB2 agonists. nih.gov The initial lead compounds had low stability in liver microsomes, which would likely translate to rapid clearance in vivo. nih.gov Through various synthetic strategies, researchers were able to identify derivatives with improved metabolic stability and a good pharmacokinetic profile in rats. nih.gov

For central nervous system (CNS) disorders, the ability of a drug to penetrate the BBB is paramount. Research has shown that some 1,4-diazepane derivatives possess the ability to cross the BBB. uwaterloo.ca Strategies to improve BBB permeability often involve structural modifications to increase lipophilicity, reduce the number of hydrogen bond donors, or design prodrugs. researchgate.netresearchgate.net For instance, the modification of a drug into a more lipophilic form can enhance its ability to diffuse across the lipid membranes of the BBB. researchgate.netnih.gov However, this must be balanced, as excessive lipophilicity can lead to other issues like non-specific binding and increased metabolism. researchgate.net Another approach is to design molecules that are substrates for active transport systems that carry molecules into the brain. researchgate.net In the context of 1-(Pyridin-3-ylmethyl)-1,4-diazepane, the pyridine (B92270) moiety itself can influence its pharmacokinetic properties, including its potential to interact with transporters.

Integration of High-Throughput Methodologies in Chemical Synthesis and Biological Screening

The integration of high-throughput methodologies in both chemical synthesis and biological screening has significantly accelerated the drug discovery process for 1,4-diazepane-based compounds. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. nih.govwestminster.ac.uk

The synthesis of diverse libraries of 1,4-diazepane derivatives has been facilitated by the development of efficient multicomponent reactions (MCRs) and solid-phase synthesis techniques. nih.govresearchgate.net These methods allow for the rapid generation of a multitude of analogs from a common scaffold, which can then be subjected to HTS. For example, a combinatorial library of 1,4-diazepane-2-ones was generated on a solid support and screened to identify novel LFA-1 antagonists. doi.org

The data generated from HTS campaigns can be substantial and requires sophisticated data analysis tools to identify true hits and avoid false positives. nih.gov Once initial hits are identified, they undergo secondary screening to confirm their activity and determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov Case studies of HTS have demonstrated its power in identifying novel drug candidates for a variety of targets, and this approach is being increasingly applied to the discovery of new 1,4-diazepane-based therapeutics. mdpi.comresearchgate.net

Advancements in Understanding Ligand-Induced Conformational Changes and Signaling Bias

A deeper understanding of how ligands like this compound interact with their biological targets is crucial for designing more effective and safer drugs. The flexible seven-membered ring of the 1,4-diazepane scaffold can adopt various conformations, and the specific conformation adopted upon binding to a receptor can have a profound impact on its biological activity. nih.govlookchem.com

Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists using NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed that these compounds exist in an unexpected low-energy, "U-shaped" conformation. nih.govlookchem.com This conformation is stabilized by an intramolecular π-stacking interaction and a twist-boat conformation of the diazepane ring. nih.govlookchem.com The fact that a macrocycle designed to enforce a similar conformation also exhibited high affinity for the receptor suggests that this U-shaped geometry mimics the bioactive conformation. nih.gov This understanding of the preferred binding conformation provides a valuable template for the design of new, conformationally constrained analogs with potentially improved potency and selectivity. nih.gov

Furthermore, the concept of "signaling bias" or "functional selectivity" is gaining prominence in drug discovery. This refers to the ability of a ligand to selectively activate certain downstream signaling pathways of a receptor over others. For G-protein coupled receptors (GPCRs), which are common targets for diazepine-based compounds, different ligands can stabilize distinct receptor conformations, leading to biased signaling. nih.gov This opens up the possibility of designing drugs that specifically promote therapeutic signaling pathways while avoiding those that lead to adverse effects. Future research on 1,4-diazepane derivatives will likely focus on elucidating the specific conformational changes they induce upon receptor binding and how these changes translate into biased signaling profiles.

Potential for Multitarget Ligand Design Based on the Diazepane Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.com This has led to a growing interest in the design of multi-target-directed ligands (MTDLs), single molecules that can modulate multiple targets simultaneously. nih.gov The 1,4-diazepane scaffold is an attractive core for the development of MTDLs due to its ability to present substituents in distinct spatial orientations, allowing for the potential to interact with multiple binding sites or even different receptors. nih.gov

While the direct application of the this compound core in MTDL design is still an emerging area, the principles have been demonstrated with related scaffolds like the 1,4-benzodiazepines. nih.gov The design of MTDLs often involves the combination of pharmacophores from known ligands of different targets into a single molecule. The 1,4-diazepane ring can serve as a central scaffold to link these different pharmacophoric elements. For example, one could envision a 1,4-diazepane derivative where one substituent is designed to interact with a GPCR, while another substituent targets an enzyme or an ion channel involved in the same disease pathology.

One study on 1,4-diazepane derivatives as inhibitors of amyloid-β aggregation also investigated their antioxidant properties, and one derivative was identified as a dual-targeting agent. uwaterloo.ca This highlights the potential of this scaffold to be engineered for multiple biological activities. The development of MTDLs based on the 1,4-diazepane core represents a promising strategy for creating more effective therapies for complex diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-3-ylmethyl)-1,4-diazepane, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination between pyridine-3-carbaldehyde and 1,4-diazepane. Optimization can be achieved via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . For example, a 2^3 factorial experiment might reveal that solvent polarity (e.g., DMF vs. THF) significantly impacts yield. NMR and LC-MS are essential for verifying intermediate purity and final product identity, as demonstrated in analogous diazepane derivatives .

Q. How should researchers characterize the physicochemical properties of this compound for pharmacological studies?

Key properties include logP (lipophilicity), solubility in aqueous buffers (e.g., PBS at pH 7.4), and pKa (acid-base behavior). Use shake-flask methods for solubility assays and potentiometric titration for pKa determination. Computational tools like ACD/Labs or COSMO-RS can predict logP and solubility, but experimental validation is critical . Stability under physiological conditions (e.g., 37°C, 5% CO₂) should also be assessed via HPLC over 24–72 hours .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation risks). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency procedures should align with OSHA guidelines, including spill containment with inert absorbents and immediate decontamination with water or ethanol . Chronic toxicity data gaps may require adherence to ALARA (As Low As Reasonably Achievable) principles until further toxicological studies are conducted .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

Docking workflows (e.g., AutoDock Vina or Schrödinger Suite) require high-resolution target structures (PDB ID) and parameterization of the compound’s partial charges (e.g., via Gaussian 09 at the B3LYP/6-31G* level). Validate docking poses using molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. For example, a recent study on diazepane-linked piperidines identified hydrogen bonding with Asp113 in a kinase active site as critical for inhibitory activity .

Q. What experimental and computational strategies address contradictions in solubility vs. membrane permeability data?

Contradictions may arise from assay conditions (e.g., artificial membrane vs. cell-based permeability models). Resolve discrepancies using:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion.
  • Caco-2 cell monolayers for active transport.
  • MD simulations to quantify free energy barriers across lipid bilayers .
    Statistical tools like Bland-Altman plots can quantify systematic biases between methods .

Q. How can in silico models predict metabolic pathways and potential toxic metabolites?

Use CYP450 isoform-specific docking (e.g., CYP3A4, CYP2D6) to identify likely oxidation sites. Software like MetaSite or GLORY predicts phase I/II metabolites, while quantitative structure-toxicity relationship (QSTR) models flag structural alerts (e.g., reactive epoxides). Experimental validation via human liver microsomes (HLMs) and LC-HRMS is mandatory, as seen in studies of structurally related diazepanes .

Q. What advanced statistical methods are suitable for optimizing multi-step synthesis with competing side reactions?

Response Surface Methodology (RSM) with Central Composite Design (CCD) can model nonlinear relationships between variables (e.g., temperature, reagent stoichiometry). For example, CCD might reveal that maintaining a 1.2:1.0 molar ratio of pyridinylmethyl chloride to 1,4-diazepane minimizes bis-alkylation byproducts. Machine learning (e.g., random forest regression) can further refine predictions using historical reaction datasets .

Q. How do researchers validate target engagement in cellular assays while mitigating off-target effects?

Employ orthogonal assays:

  • Cellular thermal shift assays (CETSA) to confirm target binding.
  • CRISPR knockouts of the putative target to assess loss of compound activity.
  • Broad-spectrum kinase/GPCR profiling (e.g., Eurofins Panlabs) to identify off-target interactions. Dose-response curves (IC₅₀/EC₅₀) should align across assays within a 3-fold range to confirm specificity .

Methodological Considerations for Data Interpretation

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate plasma concentration-time profiles with tissue distribution data (e.g., PET imaging).
  • Tissue-specific metabolism : Compare liver microsome stability vs. whole-organism clearance.
  • Allometric scaling : Adjust doses using species-specific scaling factors (e.g., mg/kg vs. mg/m²) .

Q. What frameworks guide the ethical and reproducible reporting of negative or inconclusive results?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Use platforms like Zenodo or ChemRxiv to publish raw NMR spectra, failed reaction conditions, and null hypothesis outcomes. Transparent reporting reduces publication bias and aids meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.